![molecular formula C13H11N3O3 B14582453 2-[5-(3-Nitrophenyl)furan-2-yl]-4,5-dihydro-1H-imidazole CAS No. 61033-75-8](/img/structure/B14582453.png)
2-[5-(3-Nitrophenyl)furan-2-yl]-4,5-dihydro-1H-imidazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[5-(3-Nitrophenyl)furan-2-yl]-4,5-dihydro-1H-imidazole is a heterocyclic compound that features a furan ring substituted with a nitrophenyl group and an imidazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[5-(3-Nitrophenyl)furan-2-yl]-4,5-dihydro-1H-imidazole typically involves the following steps:
Formation of the Furan Ring: The furan ring can be synthesized through a variety of methods, including the Paal-Knorr synthesis, which involves the cyclization of 1,4-dicarbonyl compounds.
Imidazole Formation: The imidazole ring can be formed through the Debus-Radziszewski imidazole synthesis, which involves the condensation of glyoxal, ammonia, and an aldehyde.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-[5-(3-Nitrophenyl)furan-2-yl]-4,5-dihydro-1H-imidazole can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The nitro group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Common nucleophiles for substitution reactions include amines and thiols.
Major Products
Oxidation: Furanones
Reduction: Amino derivatives
Substitution: Various substituted derivatives depending on the nucleophile used
Scientific Research Applications
2-[5-(3-Nitrophenyl)furan-2-yl]-4,5-dihydro-1H-imidazole has several applications in scientific research:
Biological Studies: It can be used in studies investigating the biological activity of furan and imidazole derivatives, including their interactions with enzymes and receptors.
Material Science: The compound’s unique structural properties make it a candidate for the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 2-[5-(3-Nitrophenyl)furan-2-yl]-4,5-dihydro-1H-imidazole depends on its specific application. In medicinal chemistry, it may act by:
Comparison with Similar Compounds
Similar Compounds
Nitrofurantoin: A well-known antibacterial agent that also contains a nitrofuran moiety.
Furazolidone: Another antibacterial agent with a nitrofuran structure.
Metronidazole: An antibiotic and antiprotozoal medication that contains a nitroimidazole moiety.
Uniqueness
2-[5-(3-Nitrophenyl)furan-2-yl]-4,5-dihydro-1H-imidazole is unique due to its combination of a nitrophenyl group, a furan ring, and an imidazole ring. This unique structure may confer distinct biological activities and chemical reactivity compared to other similar compounds .
Properties
CAS No. |
61033-75-8 |
|---|---|
Molecular Formula |
C13H11N3O3 |
Molecular Weight |
257.24 g/mol |
IUPAC Name |
2-[5-(3-nitrophenyl)furan-2-yl]-4,5-dihydro-1H-imidazole |
InChI |
InChI=1S/C13H11N3O3/c17-16(18)10-3-1-2-9(8-10)11-4-5-12(19-11)13-14-6-7-15-13/h1-5,8H,6-7H2,(H,14,15) |
InChI Key |
RRIGFZVBYUJNIH-UHFFFAOYSA-N |
Canonical SMILES |
C1CN=C(N1)C2=CC=C(O2)C3=CC(=CC=C3)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


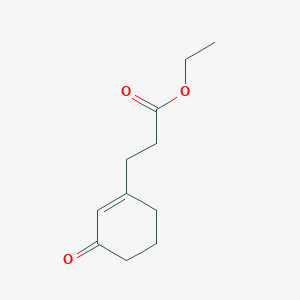
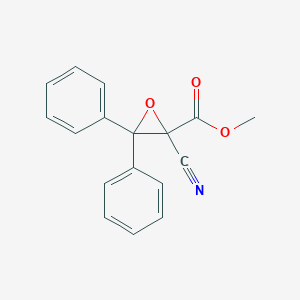
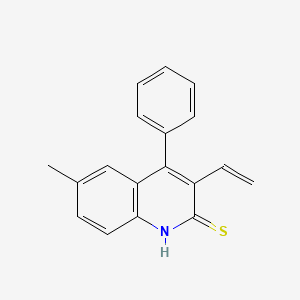
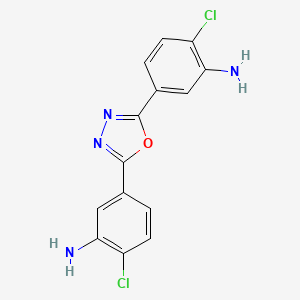
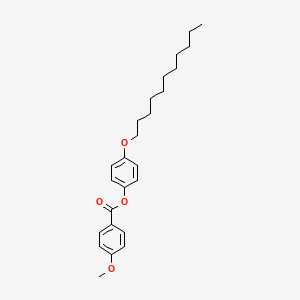
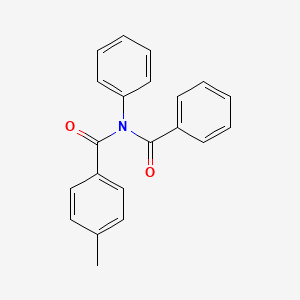
![4-[2-(Benzylsulfanyl)ethenyl]-2,2-dimethyloxan-4-ol](/img/structure/B14582420.png)
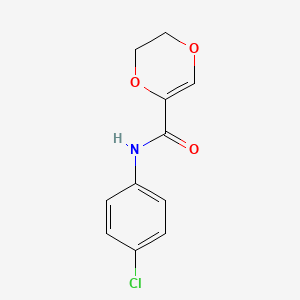
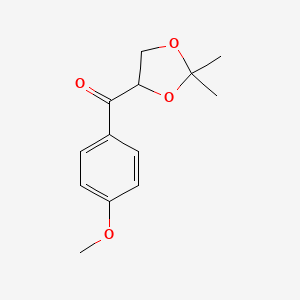

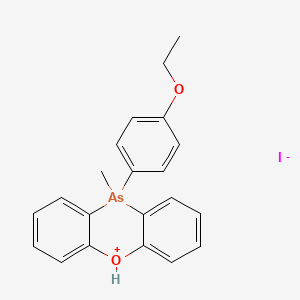
![1-[(4-Chlorophenyl)methyl]-4,6-dimethylquinolin-2(1H)-one](/img/structure/B14582444.png)
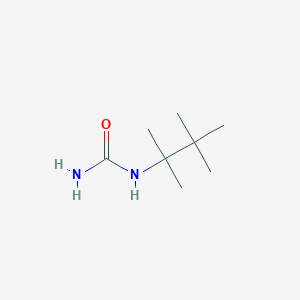
![3-[(Chloromethyl)sulfanyl]-2,2,4,4-tetramethylpentane](/img/structure/B14582447.png)
